6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an ethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core.
Cyclization: The benzimidazole intermediate is then subjected to cyclization with a suitable reagent, such as an acid chloride or anhydride, to form the quinazoline ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (dichloromethane, toluene).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and its derivatives share a similar core structure but differ in their substituents.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives have a similar benzimidazole core but lack the quinazoline ring.
Uniqueness
6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific combination of the dimethoxyphenyl and ethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-ethyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H23N3O2/c1-4-26-19-11-7-5-9-17(19)23-25-18-10-6-8-12-20(18)27(23)24(26)16-13-14-21(28-2)22(15-16)29-3/h5-15,24H,4H2,1-3H3 |
InChI Key |
QFDFCSZTNOSCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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